N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide
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Overview
Description
N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide is an organic compound with the molecular formula C15H11Cl2NO2 and a molecular weight of 308.16 g/mol . It is characterized by the presence of a dichlorobenzoyl group attached to a phenylacetamide moiety. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-Dichlorobenzoyl)phenyl)acetamide: Characterized by the presence of a dichlorobenzoyl group.
This compound analogs: Compounds with similar structures but different substituents on the benzoyl or phenylacetamide moieties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its dichlorobenzoyl group contributes to its reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11Cl2NO2 |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-5-3-2-4-11(14)15(20)10-6-7-12(16)13(17)8-10/h2-8H,1H3,(H,18,19) |
InChI Key |
MSYSBEFSEDKVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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